7-(2,5-Dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,5-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
BenchChem offers high-quality 7-(2,5-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,5-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
- RORγt-Inverse-Agonisten: 1,2,4-Triazolo[1,5-a]pyrimidine wirken als RORγt-Inverse-Agonisten, die vielversprechende Ziele für Autoimmunerkrankungen und die Krebsimmuntherapie darstellen .
- PHD-1-Inhibitoren: Diese Verbindungen wurden als Inhibitoren des Prolylhydroxylase-Domänen-enthaltenden Proteins 1 (PHD-1) untersucht, das eine Rolle bei der Regulierung des Hypoxia-induzierbaren Faktors (HIF) spielt .
- JAK1- und JAK2-Inhibitoren: 1,2,4-Triazolo[1,5-a]pyrimidine zeigen eine inhibitorische Aktivität gegen Janus-Kinase 1 (JAK1) und JAK2, was sie für entzündliche und autoimmune Erkrankungen relevant macht .
Herz-Kreislauf-Erkrankungen
- Diese Verbindungen haben potenzielle Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen .
Typ-2-Diabetes
- 1,2,4-Triazolo[1,5-a]pyrimidine werden auf ihre Rolle bei der Behandlung von Typ-2-Diabetes untersucht .
Hyperproliferative Erkrankungen
- Diese Verbindungen könnten Auswirkungen auf die Behandlung von hyperproliferativen Erkrankungen haben .
Materialwissenschaften
- Über medizinische Anwendungen hinaus finden 1,2,4-Triazolo[1,5-a]pyrimidine Anwendung in den Materialwissenschaften .
Zusammenfassend lässt sich sagen, dass die vielfältigen Aktivitäten dieser Verbindung die Bereiche medizinische Chemie, Herz-Kreislauf-Gesundheit, Diabetes-Management und Materialwissenschaften umfassen. Seine einzigartige Struktur und seine biologischen Eigenschaften machen es zu einem spannenden Thema für laufende Forschungs- und Arzneimittelentwicklung . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, können Sie gerne fragen! 😊
Wirkmechanismus
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
It’s known that the [1,2,4]triazolo[1,5-a]pyrimidine scaffold interacts with its targets, leading to changes in their activity . This interaction could potentially alter the function of the target proteins, thereby affecting the biological processes they are involved in.
Biochemical Pathways
Given its potential targets, it can be inferred that it may affect pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these alterations would depend on the specific context of the biological system.
Result of Action
Given its potential targets, it can be inferred that it may have effects on immune response, oxygen sensing, and signal transduction .
Biologische Aktivität
The compound 7-(2,5-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, alongside its structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C_{19}H_{22}N_{4}O_{3}
- Molecular Weight : 354.41 g/mol
Anti-inflammatory Activity
Recent studies have shown that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. The biological activity of the target compound was evaluated through various assays:
-
COX Inhibition Assays : The compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Preliminary results indicated that the compound exhibited a notable inhibitory effect on COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib.
This suggests that the compound could serve as a potent anti-inflammatory agent due to its ability to suppress prostaglandin E2 (PGE2) production by inhibiting COX-2 activity .
Compound IC50 (μM) Comparison Drug IC50 (μM) 7-(2,5-Dimethoxyphenyl)-... 0.04 ± 0.02 Celecoxib 0.04 ± 0.01
Anticancer Activity
The anticancer potential of the compound was assessed through cytotoxicity assays against various cancer cell lines. The results indicated that it possesses moderate cytotoxic effects:
-
Cell Viability Assay : The compound was tested against several cancer cell lines using the MTT assay.
These findings highlight the potential of the compound as a candidate for further development in cancer therapeutics .
Cell Line % Viability at 50 μg/mL Standard Drug (Vinblastine) % Viability A549 (Lung) 30.14 13.31 MCF-7 (Breast) 27.54 18.03 HeLa (Cervical) 24.11 15.65
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl rings and the triazole-pyrimidine core significantly influence biological activity. Electron-donating groups such as methoxy groups enhance anti-inflammatory activity by stabilizing the molecular structure and improving binding affinity to target enzymes .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of similar compounds:
- Case Study on Pyrimidine Derivatives : A study demonstrated that pyrimidine derivatives with methoxy substitutions showed enhanced anti-inflammatory effects in carrageenan-induced paw edema models in rats.
- In Vivo Studies : Animal models treated with similar triazole derivatives showed reduced tumor growth rates compared to untreated controls, indicating a promising avenue for further research into their anticancer properties.
Eigenschaften
IUPAC Name |
7-(2,5-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-13-5-7-15(8-6-13)26-21(28)19-14(2)25-22-23-12-24-27(22)20(19)17-11-16(29-3)9-10-18(17)30-4/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEAGNXYFPGBLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=C(C=CC(=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.